N*1*-(2-Chloro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine
Description
N¹-(2-Chloro-benzyl)-N¹-isopropyl-ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a 2-chlorobenzyl group and an isopropyl substituent on the primary amine. Its structure combines aromatic halogenation (chlorine at the ortho position of the benzyl ring) and steric bulk from the isopropyl group, which may influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2/c1-10(2)15(8-7-14)9-11-5-3-4-6-12(11)13/h3-6,10H,7-9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKURMJRHNDDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N*1*-(2-Chloro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine typically involves the reaction of 2-chlorobenzyl chloride with isopropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom in the 2-chlorobenzyl chloride is replaced by the isopropylamine group. The resulting intermediate is then reacted with ethylenediamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N*1*-(2-Chloro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2-chlorobenzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N*1*-(2-Chloro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N*1*-(2-Chloro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Chlorinated Benzyl Derivatives
*Estimated based on analogous structures.
†Molecular weight from direct measurement .
Key Findings :
Brominated and Alkyl-Substituted Analogs
Key Findings :
Cyclopropyl and Heterocyclic Variants
Biological Activity
N1-(2-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by a chloro-benzyl group and an isopropyl group attached to an ethane-1,2-diamine backbone, is being explored for various pharmacological applications.
- Molecular Formula : C12H19ClN2
- Molecular Weight : 226.75 g/mol
- CAS Number : 1181412-81-6
The biological activity of N1-(2-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The presence of the chloro group enhances the compound's binding affinity to targets, while the isopropyl group may influence its pharmacokinetic properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of ethane-1,2-diamines exhibit significant antimicrobial properties. The compound N1-(2-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine has been evaluated for its efficacy against various bacterial strains and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Moderate inhibition |
Anticancer Activity
In vitro studies have shown that compounds similar to N1-(2-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine exhibit anticancer properties. For instance, benzamide derivatives have demonstrated efficacy against ovarian cancer xenografts in animal models.
Study 1: Neuroleptic Activity
A study focused on the neuroleptic activity of benzamide derivatives revealed that modifications in the structure significantly influenced their pharmacological effects. The introduction of a benzyl group on the terminal nitrogen improved the activity profile compared to standard treatments like metoclopramide. While specific data on N1-(2-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine was not provided, it suggests a potential for similar enhancements in neuroleptic activity due to structural similarities .
Study 2: Structure-Activity Relationship (SAR)
Research into structure-activity relationships among various substituted ethylenediamines indicated that the introduction of halogenated groups (like chloro) significantly affected the biological activity. Compounds with halogen substitutions were often more potent against targeted biological pathways, suggesting that N1-(2-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine may exhibit enhanced effects compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
